Balovaptan
Overview
Description
Mechanism of Action
Target of Action
Balovaptan, also known by its developmental code name RG7314, is a selective small molecule antagonist . Its primary target is the vasopressin V1A receptor . This receptor is involved in a range of biological activities, including the regulation of water retention, brain fluid homeostasis, and blood pressure . It also acts centrally as a neurotransmitter to regulate the hypothalamic-pituitary adrenocortical axis .
Mode of Action
This compound acts by antagonizing the vasopressin V1A receptor . By blocking this receptor, this compound can influence the various physiological functions that the receptor is involved in.
Biochemical Pathways
The biochemical pathways affected by this compound are related to its antagonistic action on the vasopressin V1A receptor. Vasopressin, the hormone that normally binds to this receptor, has been implicated in a variety of neuropsychological functions, including the development of social behaviors and aggression . By blocking the receptor, this compound may influence these functions.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex and exhibit time- and dose-dependent non-linearity . The volume of distribution of this compound decreases as the amount of this compound in the central compartment increases . An age effect on clearance has been observed in children, with adult-equivalent exposures predicted at 40% of the adult dose for children aged 2–4 years, 70% for 5–9 years, and at the full adult dose for ≥10 years .
Result of Action
The molecular and cellular effects of this compound’s action are related to its antagonistic effect on the vasopressin V1A receptor. By blocking this receptor, this compound can influence the various physiological functions that the receptor is involved in .
Biochemical Analysis
Biochemical Properties
Balovaptan plays a significant role in biochemical reactions as it interacts with the vasopressin V1A receptor . The nature of these interactions is antagonistic, meaning that this compound binds to the receptor and inhibits its activity .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the vasopressin V1A receptor . By acting as an antagonist, it inhibits the activity of this receptor, which could lead to changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are still being studied . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not yet fully available .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently being researched . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RG-7314 involves multiple steps, including the formation of a triazolobenzodiazepine core structure. The key steps include:
Cyclization: Formation of the triazolobenzodiazepine core through cyclization reactions.
Substitution: Introduction of the pyridin-2-yloxy group via nucleophilic substitution.
Chlorination: Addition of the chlorine atom to the benzodiazepine ring.
Industrial Production Methods
Industrial production of RG-7314 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Use of chromatographic techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
RG-7314 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of RG-7314.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Pyridine derivatives for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of RG-7314 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
RG-7314 has several scientific research applications, including:
Chemistry: Used as a model compound for studying vasopressin receptor antagonists.
Biology: Investigated for its effects on social behavior and communication in animal models.
Medicine: Under clinical trials for the treatment of autism spectrum disorder and post-traumatic stress disorder
Industry: Potential applications in the development of new therapeutic agents targeting vasopressin receptors.
Comparison with Similar Compounds
Similar Compounds
Tolvaptan: Another vasopressin receptor antagonist used for treating hyponatremia.
Mozavaptan: A competitive vasopressin receptor antagonist with similar applications.
Nelivaptan: A vasopressin V1B receptor antagonist used in research.
Uniqueness
RG-7314 is unique due to its high selectivity for the vasopressin V1A receptor and its ability to penetrate the brain. This makes it particularly effective for neurological applications, such as treating autism spectrum disorder and post-traumatic stress disorder .
Properties
IUPAC Name |
8-chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O/c1-27-13-16-12-17(23)7-10-19(16)28-20(14-27)25-26-22(28)15-5-8-18(9-6-15)29-21-4-2-3-11-24-21/h2-4,7,10-12,15,18H,5-6,8-9,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPZPHGHNDMRKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)Cl)N3C(=NN=C3C4CCC(CC4)OC5=CC=CC=N5)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107286 | |
Record name | 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228088-30-9 | |
Record name | Balovaptan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228088309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balovaptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14823 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALOVAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAX5D5AGV6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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